3-Bromo-4-fluorothiophene

Description

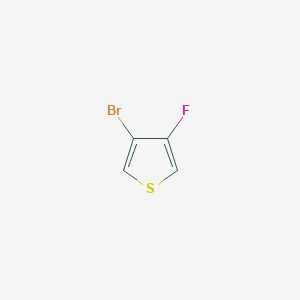

3-Bromo-4-fluorothiophene is a halogenated thiophene derivative featuring a five-membered aromatic thiophene ring substituted with bromine (Br) at position 3 and fluorine (F) at position 3. Thiophene-based compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their electron-rich nature, which facilitates diverse reactivity patterns. The bromine and fluorine substituents likely influence its electronic properties, solubility, and reactivity compared to non-halogenated or mono-halogenated analogs .

Properties

IUPAC Name |

3-bromo-4-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-3-1-7-2-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPMEQIJADVGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method is the direct bromination of 4-fluorothiophene using bromine in the presence of a catalyst. Another approach involves the fluorination of 3-bromothiophene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.

Oxidation: Sulfoxides and sulfones are the primary oxidation products.

Scientific Research Applications

3-Bromo-4-fluorothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorothiophene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and fluorine atoms, which withdraw electron density from the thiophene ring, making it more reactive towards nucleophiles. In biological systems, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

3-Bromo-4-fluorophenylacetic Acid (CAS 942282-40-8)

- Core Structure : Benzene ring with Br (position 3), F (position 4), and an acetic acid side chain.

- Molecular Weight : 233.03 g/mol.

- Key Properties :

- Comparison: The phenylacetic acid derivative differs significantly due to its benzene ring and polar carboxylic acid group, which enhance solubility but reduce electron density compared to thiophene.

4-(3-Bromo-4-fluorophenyl)-2-thiazolamine (CAS 676348-24-6)

- Core Structure : Thiazole ring (containing nitrogen and sulfur) linked to a 3-bromo-4-fluorophenyl group.

- Key Properties :

- Comparison: The thiazole ring introduces nitrogen, enabling hydrogen bonding and altering solubility.

3-Bromo-4-(bromomethyl)thiophene (CAS 40032-80-2)

- Core Structure : Thiophene ring with Br (position 3) and bromomethyl (CH2Br) at position 4.

- Key Properties: Safety: No additional hazards reported beyond standard brominated compound risks .

- Comparison : The bromomethyl group increases molecular weight and lipophilicity (predicted LogP >2) compared to the fluorine substituent in 3-Bromo-4-fluorothiophene. Fluorine’s electronegativity may deactivate the ring toward electrophilic attack, whereas bromomethyl could enhance reactivity in alkylation reactions.

Biological Activity

3-Bromo-4-fluorothiophene (C4H2BrFS) is a member of the thiophene family, which has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential applications in various fields.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their ability to interact with multiple biological targets, leading to various pharmacological effects. The presence of halogen substituents, such as bromine and fluorine in this compound, enhances its reactivity and biological activity. These compounds have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Target Interactions

This compound interacts with several biomolecules, including enzymes and receptors. Notably, it has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of xenobiotics. This interaction can lead to the formation of reactive intermediates that may further react with cellular components, affecting metabolic pathways.

Cellular Effects

The compound modulates various cellular processes:

- Cell Signaling : It impacts signaling pathways such as mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation and differentiation.

- Gene Expression : this compound can alter the expression of genes related to oxidative stress response, influencing cellular metabolism and survival.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to interfere with DNA topoisomerase II has been linked to its cytotoxic effects on tumor cells .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens. Its derivatives are being investigated for their potential to combat resistant strains of bacteria and fungi. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer agents.

- Antimicrobial Testing : A series of tests evaluated the efficacy of thiophene derivatives against common bacterial strains. The results indicated a dose-dependent response, with certain derivatives exhibiting significant inhibition at concentrations as low as 10 µM .

Biochemical Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with biomolecules within cells. This metabolic pathway is crucial for understanding both its therapeutic effects and potential toxicities.

Dosage Effects in Animal Models

In animal models, varying dosages of this compound reveal a spectrum of biological effects:

- Low Doses : Minimal toxicity observed; suitable for studying biochemical interactions.

- High Doses : Significant adverse effects noted, including hepatotoxicity and nephrotoxicity. Threshold levels have been identified where adverse effects dramatically increase.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.